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Compound of Interest

2-amino-2-(4-bromophenyl)acetic
Acid

cat. No.: B3029578

Compound Name:

An In-Depth Technical Guide to 2-Amino-2-(4-bromophenyl)acetic Acid (CAS: 71079-03-3)

Abstract

2-Amino-2-(4-bromophenyl)acetic acid, a halogenated derivative of the aromatic amino acid
phenylglycine, stands as a pivotal chiral building block in modern medicinal chemistry and
organic synthesis.[1] Its structure, featuring a stereocenter at the a-carbon and a bromine-
substituted phenyl ring, offers a unique combination of chirality and reactivity, making it a highly
valuable precursor for Active Pharmaceutical Ingredients (APIs).[1][2] The bromine atom not
only influences the molecule's electronic properties and lipophilicity but also serves as a
versatile synthetic handle for advanced molecular engineering, such as cross-coupling
reactions.[1][2] This guide provides a comprehensive technical overview of its synthesis,
characterization, reactivity, and applications, with a focus on the practical insights required for
its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is the bedrock of its
application. This non-natural, a-amino acid is typically a solid at room temperature.[3]

Physical and Chemical Properties
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The key physicochemical data for 2-amino-2-(4-bromophenyl)acetic acid are summarized

below for quick reference.

Property Value Source(s)
CAS Number 71079-03-3 [31[41[5][6]
Molecular Formula CsHsBrNO2 [4115][6]
Molecular Weight 230.06 g/mol [4115][6]
Melting Point 273-274 °C [3B1141[5]
Boiling Point (Est.) 363.2 °C at 760 mmHg [41[5]
Density (Est.) 1.7 +0.1 g/cm3 [415]

Topological Polar Surface Area  63.3 A2

[4][6]

XLogP3 -1

[4]16]

Appearance Solid

[3]

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. Based on its

structure and data from analogous compounds, the following spectral characteristics are

expected.
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Technique Expected Peaks and Rationale

Signals for aromatic protons (typically in the &

7.0-7.6 ppm range), a singlet for the a-proton
1H NMR (methine), and broad signals for the amino

(NHz) and carboxylic acid (OH) protons. The

exact shifts will vary with the solvent used.

Resonances for the carboxyl carbon (>170
m), aromatic carbons (120-140 ppm range),
15C NMR ppm) ( pp ge)
and the a-carbon. The carbon attached to the

bromine will have a characteristic shift.[7]

A broad O-H stretch from the carboxylic acid
overlapping with N-H stretches (approx. 3300-
3500 cm™1). A strong C=0 carbonyl stretch for

FTIR the carboxylic acid around 1700-1725 cm~1. N-
H bending vibrations are expected around 1560-
1640 cm~1. The C-Br stretch will appear in the
fingerprint region (<800 cm~1).[1]

The molecular ion peak [M]+ should be

observable, along with a characteristic isotopic
Mass Spec. pattern [M+2]+ of similar intensity due to the

presence of the bromine atom ("°Br and 8!Br

isotopes).

Synthesis and Purification

The classical Strecker synthesis is a robust and widely adopted method for preparing a-amino
acids, including 2-amino-2-(4-bromophenyl)acetic acid.[1] This pathway, however, inherently
produces a racemic mixture, which necessitates subsequent chiral resolution for stereospecific
applications.

Experimental Protocol: Racemic Synthesis via Strecker
Reaction
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This protocol outlines the synthesis from 4-bromobenzaldehyde. The causality behind this
choice is its high efficiency in forming the a-amino acid backbone in a one-pot fashion.

Step 1: Formation of the a-Aminonitrile Intermediate

o Rationale: This step combines the aldehyde, a cyanide source, and an ammonia source to
form the key aminonitrile intermediate.

e Procedure:

o In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde in a suitable solvent like
methanol or ethanol.

o Add an aqueous solution of ammonium chloride, followed by an aqueous solution of
sodium cyanide, while maintaining the temperature at 0-5 °C with an ice bath.

o Stir the reaction mixture vigorously for several hours to overnight at room temperature.
The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis of the a-Aminonitrile

o Rationale: The nitrile group is hydrolyzed under acidic conditions to yield the final carboxylic
acid.

e Procedure:

o Once the formation of the aminonitrile is complete, carefully acidify the reaction mixture
with concentrated hydrochloric acid.

o Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by
TLC or HPLC).

o Cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically pH
5-6) using a base (e.g., ammonium hydroxide) to precipitate the product.

o Filter the crude product, wash with cold water and then a small amount of cold ethanol,
and dry under vacuum.
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Step 3: Purification

o Rationale: Recrystallization is used to remove unreacted starting materials and side
products.

e Procedure:

o Dissolve the crude solid in a minimal amount of hot water or an appropriate agueous

solvent mixture.

o Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

o Filter the purified crystals and dry them thoroughly. Purity should be assessed by HPLC
and melting point.

Synthesis Workflow Diagram
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Starting Materials

4-Bromobenzaldehyde Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN)
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Caption: Workflow for the racemic synthesis of the target compound via the Strecker reaction.
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Chemical Reactivity and Synthetic Utility

The true value of 2-amino-2-(4-bromophenyl)acetic acid lies in its dual functionality, which

allows for a wide range of chemical transformations. It serves as a scaffold for building

molecular complexity.

N-Terminus Reactivity (Amino Group): The amino group is a potent nucleophile.

o Acylation: Reacts readily with acyl chlorides or anhydrides to form amides. This is often

used to install protecting groups or to incorporate the amino acid into a peptide chain.[1]

o Sulfonylation: Reacts with sulfonyl chlorides (e.g., tosyl chloride) to produce stable

sulfonamides, a common moiety in many drug molecules.[1]

C-Terminus Reactivity (Carboxyl Group):

Esterification: Can be converted to methyl or ethyl esters, for example, through Fischer
esterification, which can protect the carboxylic acid or modify the compound's solubility.[8]

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing
agents like LiAlHa4, yielding the corresponding amino alcohol, 2-amino-2-(4-
bromophenyl)ethanol.[1]

Aromatic Ring Reactivity (Bromo Group):

o Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new
carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for SAR studies.

( 2-Amino-2-(4-bromophenyl)acetic acid \
kAmino (NHz2) | Carboxyl (COOH) | Bromo-Phenyu

RCOCI RSO:CI ROH H* LiAlHa R-B(OH)2

N-Acylation N-Sulfonylation Esterlﬂcatlon Reduction Pd-Catalyzed Cross-Coupling
(Amide Formation) (Sulfonamide Formation) (Ester Formation) (Amino Alcohol) (e.g., Suzuki, Heck)
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Caption: Key reactive sites and common derivatization pathways for the title compound.

Applications in Drug Discovery and Development

The chirality of 2-amino-2-(4-bromophenyl)acetic acid is a critical attribute, as the biological
activity of many drugs is stereospecific.[1] This compound serves as a valuable starting
material for the enantiomerically pure synthesis of APIs.[1]

Chiral Building Block for APIs

Different enantiomers of a drug can have vastly different pharmacological and toxicological
profiles.[1] Using enantiopure (R)- or (S)-2-amino-2-(4-bromophenyl)acetic acid ensures the
synthesis of the desired stereoisomer of the final drug product, enhancing efficacy and safety.

Scaffold for Peptidomimetics and SAR Studies

Incorporating this non-natural amino acid into peptide sequences or small molecule libraries
allows researchers to probe drug-receptor interactions.[1]

» Conformational Constraint: The bulky bromophenyl group can restrict the conformational
flexibility of a peptide backbone, potentially locking it into a bioactive conformation.

» Modulating Properties: The bromine atom increases lipophilicity and can participate in
halogen bonding, a key non-covalent interaction that can enhance binding affinity to a
biological target.[2]

» Vector for Further Synthesis: As mentioned, the bromine atom is a synthetic handle. Libraries
of compounds can be generated from a common intermediate by applying various cross-
coupling reactions, which is a highly efficient strategy for exploring structure-activity
relationships (SAR).[2]

Chiral Resolution: Isolating Enantiomers

Since the Strecker synthesis yields a racemate, an effective resolution method is paramount for
pharmaceutical applications.[1][9] Chiral HPLC is the gold standard for both analytical and
preparative separation.
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Protocol: Analytical Chiral HPLC Method Development

» Rationale: To resolve the (R)- and (S)-enantiomers for purity analysis. The choice of a chiral
stationary phase (CSP) is critical, as it creates a chiral environment where the two
enantiomers interact differently, leading to different retention times.

e Procedure:

o Column Selection: Screen various CSPs. Polysaccharide-based columns (e.g., cellulose
or amylose derivatives) are often effective for this class of compounds. A column like the
(R,R) Whelk-O1 has been shown to be effective for similar structures.[10]

o Mobile Phase Optimization:
» Start with a normal-phase mobile phase, such as a mixture of n-hexane and ethanol.

» Add small amounts of an acidic modifier (e.qg., trifluoroacetic acid, TFA) to suppress the
ionization of the carboxylic acid and an amine modifier (e.g., isopropylamine) to improve
peak shape by interacting with the stationary phase.[10]

» Systematically vary the ratio of hexane to ethanol to optimize the resolution and
retention time. A good starting point could be 90:10 (Hexane:Ethanol) with 0.1% TFA.

o Detection: Use a UV detector set to a wavelength where the bromophenyl chromophore
absorbs strongly (e.g., ~220 nm).

o Validation: The method should be validated for specificity, linearity, accuracy, and
precision. A resolution factor (Rs) of greater than 2.0 between the enantiomeric peaks is
generally considered sufficient.[10]

Safety and Handling

Proper handling is essential when working with any chemical reagent. 2-Amino-2-(4-
bromophenyl)acetic acid requires standard laboratory precautions.

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[4][5][6]
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 Precautionary Measures:

o Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[5][11]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles
with side shields, and a lab coat.[11][12]

o Handling: Avoid creating dust.[5] Avoid contact with skin, eyes, and clothing.[5] Wash
hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11]

Conclusion

2-Amino-2-(4-bromophenyl)acetic acid (CAS 71079-03-3) is far more than a simple chemical
reagent; it is an enabling tool for innovation in drug discovery. Its unique structural features—a
chiral center, a reactive amino group, a versatile carboxyl group, and a functionalizable
aromatic ring—provide a rich platform for synthetic chemists to design and create novel
molecules with therapeutic potential. A thorough understanding of its synthesis,
characterization, reactivity, and handling, as outlined in this guide, is crucial for harnessing its
full potential in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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